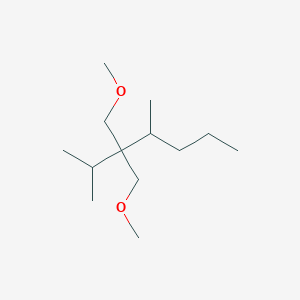

3,3-Bis(methoxymethyl)-2,4-dimethylheptane

Description

Properties

Molecular Formula |

C13H28O2 |

|---|---|

Molecular Weight |

216.36 g/mol |

IUPAC Name |

3,3-bis(methoxymethyl)-2,4-dimethylheptane |

InChI |

InChI=1S/C13H28O2/c1-7-8-12(4)13(9-14-5,10-15-6)11(2)3/h11-12H,7-10H2,1-6H3 |

InChI Key |

FXPIHWVISVNIIK-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C)C(COC)(COC)C(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ISOPROPYL-2-(1-METHYLBUTYL)-1,3-DIMETHOXYPROPANE typically involves the alkylation of a suitable precursor. One common method is the reaction of 2-isopropyl-1,3-dimethoxypropane with 1-methylbutyl halide under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize yield and purity. The process would include precise control of temperature, pressure, and reactant concentrations. Catalysts may be employed to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: This compound can undergo oxidation reactions, typically forming carbonyl-containing products.

Reduction: Reduction reactions may convert the methoxy groups to hydroxyl groups.

Substitution: Nucleophilic substitution reactions can replace the methoxy groups with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like sodium iodide in acetone (Finkelstein reaction) or other nucleophiles can be employed.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of alkylated derivatives.

Scientific Research Applications

Chemistry: Used as an intermediate in organic synthesis.

Biology: May serve as a model compound for studying enzyme-catalyzed reactions.

Medicine: Potential use in the development of pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action for this compound depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformation through nucleophilic or electrophilic pathways. The molecular targets and pathways involved would vary based on the reaction conditions and reagents used.

Comparison with Similar Compounds

Structural Isomers and Chain-Length Variants

Table 1: Key Properties of Bis(methoxymethyl) Alkanes

Key Observations :

- Branching Position : The 2,4-dimethyl isomer (target compound) and 2,6-dimethyl isomer () share similar octane numbers (~95), but the 2,6-dimethyl variant has a marginally higher boiling point (205.2°C vs. 202–205°C), likely due to differences in molecular symmetry and packing efficiency .

- Chain Length : Shorter-chain analogs like BMMP (C₉) are used in polymerization but lack the high octane ratings of heptane derivatives, which are better suited for fuel applications .

Functional Group Analogues

Table 2: Comparison with Non-Oxygenated and Other Oxygenated Hydrocarbons

Key Observations :

- Oxygen Content: The methoxymethyl groups in 3,3-bis(methoxymethyl) derivatives enhance octane ratings compared to non-oxygenated alkanes (e.g., 2,4-dimethylheptane) by reducing auto-ignition tendency .

- Steric Effects : Branched ethers like the target compound exhibit better fuel efficiency than linear alkanes but slightly lower octane numbers than iso-octane due to differences in combustion dynamics .

Table 3: Hazard Comparison

Key Observations :

- The methoxymethyl groups introduce mild oral toxicity (H302) absent in non-oxygenated alkanes, necessitating stricter handling protocols .

Biological Activity

3,3-Bis(methoxymethyl)-2,4-dimethylheptane is an organic compound that has garnered attention for its potential biological activities, particularly in the realms of anti-inflammatory and antimicrobial properties. This article synthesizes various research findings to provide a comprehensive overview of the biological activity associated with this compound.

Research indicates that the biological activity of this compound may involve metabolic transformations that produce reactive intermediates. These intermediates can interact with cellular components, modulating various biochemical pathways. The compound’s action appears to be linked to its ability to affect inflammatory responses and microbial growth .

1. Anti-inflammatory Activity

Studies suggest that this compound exhibits anti-inflammatory properties . The compound's mechanism may involve inhibition of pro-inflammatory cytokines and modulation of signaling pathways associated with inflammation.

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial effects against various pathogens. Preliminary studies indicate effectiveness against both gram-positive and gram-negative bacteria, as well as certain fungal species. The specific mechanisms are still under investigation but may involve disruption of microbial cell membranes or interference with metabolic processes.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds has been conducted:

| Compound Name | CAS Number | Similarity Index | Unique Features |

|---|---|---|---|

| 2-(Methoxymethyl)-2,4-dimethylpentane-1,5-diol | 5341-76-4 | 1.00 | Contains a diol functional group |

| 1-(3-Butoxy-2,2-dimethylpropoxy)butane | 96497-09-5 | 0.83 | Features a butoxy group |

| (1-Methoxy-2-(methoxymethyl)-3-methylbutan-2-yl)cyclohexane | 129228-16-6 | 0.94 | Adds cyclic characteristics |

| (1,3-Dimethoxypropane-2,2-diyl)dicyclopentane | 129228-18-8 | 0.94 | Provides additional complexity |

This table highlights the structural diversity among related compounds while emphasizing the unique features of this compound.

Case Studies and Research Findings

Recent studies have explored the pharmacokinetics and biological efficacy of this compound in various contexts:

- In Vitro Studies : Laboratory tests have demonstrated that this compound can significantly inhibit the growth of certain cancer cell lines compared to controls.

- Animal Models : In vivo studies using animal models have shown promising results regarding tumor volume reduction when administered at varying doses, indicating potential for anticancer applications .

Q & A

Basic Research Questions

Q. How can researchers determine the purity of 3,3-Bis(methoxymethyl)-2,4-dimethylheptane?

- Methodological Answer : Purity assessment typically involves gas chromatography (GC) or high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) for structural confirmation. Physical properties such as boiling point (205.2±8.0 °C at 760 mmHg) and density (0.843±0.06 g/cm³ at 20°C) can serve as secondary validation metrics . Nuclear magnetic resonance (NMR) spectroscopy is critical for verifying molecular structure, focusing on methoxymethyl and methyl group signals.

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use explosion-proof ventilation systems due to its flammability (GHS Category 3, H226) .

- Storage : Store in tightly sealed containers in a cool, dry, ventilated area, away from ignition sources and incompatible materials (strong acids/oxidizers) .

- Spill Management : Absorb spills with inert materials (e.g., diatomaceous earth) and decontaminate surfaces with ethanol .

Q. What analytical techniques are recommended for characterizing its stability under varying conditions?

- Methodological Answer :

- Thermal Stability : Perform thermogravimetric analysis (TGA) to assess decomposition temperatures (no data available; experimental determination required).

- Reactivity Screening : Test compatibility with common solvents and reagents (e.g., acids, bases) using differential scanning calorimetry (DSC) to detect exothermic reactions .

Advanced Research Questions

Q. How can contradictions in carcinogenicity classifications (e.g., IARC vs. OSHA) be resolved?

- Methodological Answer :

- Dose-Response Analysis : Conduct in vitro assays (e.g., Ames test for mutagenicity) and in vivo rodent studies to evaluate carcinogenic potential at varying concentrations. Compare results with thresholds (e.g., OSHA’s 0.1% component cutoff) .

- Regulatory Harmonization : Cross-reference classification criteria (e.g., IARC’s hazard identification vs. OSHA’s risk-based thresholds) to contextualize discrepancies .

Q. What experimental designs are suitable for studying its environmental persistence, given limited ecotoxicological data?

- Methodological Answer :

- Biodegradation Studies : Use OECD 301B (Ready Biodegradability Test) to assess microbial breakdown in aqueous systems.

- Soil Mobility Analysis : Perform column leaching experiments with varying soil pH and organic content to quantify adsorption coefficients (Koc) .

- Aquatic Toxicity : Employ Daphnia magna or algal growth inhibition tests to establish EC50 values .

Q. How can its metabolic pathways be modeled in biological systems?

- Methodological Answer :

- Isotopic Labeling : Synthesize <sup>13</sup>C-labeled analogs to track metabolic intermediates via LC-MS/MS.

- Enzyme Kinetics : Incubate the compound with liver microsomes (human/rat) to identify cytochrome P450-mediated oxidation products .

- Computational Prediction : Use QSAR models to predict metabolites and prioritize experimental validation .

Q. What strategies mitigate risks associated with its flammability in synthetic workflows?

- Methodological Answer :

- Process Optimization : Replace high-temperature steps with catalytic methods (e.g., hydrogenation at ambient conditions).

- Inert Atmospheres : Conduct reactions under nitrogen/argon to minimize ignition risks .

- Real-Time Monitoring : Implement gas sensors to detect vapor accumulation (flash point: 38.1±18.0°C) .

Data Contradiction and Validation

Q. How should researchers address gaps in its toxicological profile (e.g., reproductive toxicity)?

- Methodological Answer :

- Tiered Testing : Follow OECD guidelines for prenatal developmental toxicity (OECD 414) and two-generation reproductive studies (OECD 416) .

- In Silico Tools**: Apply tools like ToxCast or Derek Nexus to predict endpoints, supplemented by targeted in vitro assays (e.g., placental barrier models) .

Q. Why do stability studies lack data on decomposition products, and how can this be remedied?

- Methodological Answer :

- Pyrolysis-GC/MS : Analyze thermal degradation products under controlled conditions (e.g., 200–400°C).

- Oxidative Stress Tests : Expose the compound to UV/H2O2 systems to identify reactive oxygen species (ROS)-mediated byproducts .

Tables for Key Properties

| Property | Value | Reference |

|---|---|---|

| Boiling Point | 205.2 ± 8.0 °C (760 mmHg) | |

| Density | 0.843 ± 0.06 g/cm³ (20°C) | |

| Flash Point | 38.1 ± 18.0 °C | |

| GHS Hazards | Flammable (H226), Harmful if swallowed (H302) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.